molecular formula C11H14BrClN2 B567168 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine CAS No. 1280786-98-2

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

Cat. No. B567168
CAS RN: 1280786-98-2
M. Wt: 289.601
InChI Key: AZQYVKICKAXHGR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a chemical compound with a variety of potential applications . It is available from various suppliers .


Molecular Structure Analysis

The molecular formula for this compound is C11H14BrClN2 . Unfortunately, the specific 3D structure or other detailed structural information is not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine are not fully detailed in the searched resources. The molecular weight is reported to be 255.15400 .

Scientific Research Applications

Selective Amination of Polyhalopyridines

A study by Ji, Li, and Bunnelle (2003) explored the amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, which predominantly yields 5-amino-2-chloropyridine with high isolated yield and chemoselectivity. This method demonstrates an efficient pathway for the selective introduction of amino groups into polyhalopyridines, potentially useful in synthesizing various pyridine-based compounds for research applications. The high yield and selectivity of this process underline its potential utility in synthesizing complex nitrogen-containing heterocycles, which are often found in pharmaceuticals and agrochemicals. For more details, refer to the study's publication in Organic Letters (Ji, Li, & Bunnelle, 2003).

Chemoselective Functionalization

Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions exclusively afford the bromide substitution product for both secondary amines and primary anilines. This work highlights the potential of chemoselective reactions in synthesizing substituted pyridines, which can be pivotal in developing compounds with specific biological or chemical properties. The ability to selectively functionalize one halide over others in a multi-halogenated compound opens up pathways for the synthesis of a wide range of derivatives, useful across various scientific research applications. Detailed findings of this research are available in Organic Letters (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

Safety data sheets indicate that this compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment and in a chemical fume hood .

properties

IUPAC Name

5-bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQYVKICKAXHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682407
Record name 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine

CAS RN

1280786-98-2
Record name 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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